2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride
Description
2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a 2-methyl-piperazine group at position 4, formulated as a hydrochloride salt. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediates or active drug development. The compound’s synthesis likely involves nucleophilic substitution reactions, analogous to methods described for structurally related thienopyrimidines, where refluxing in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ facilitates substitution at the pyrimidine ring .
Properties
IUPAC Name |
2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)8-2-3-12-9(10)13-8;/h2-3,7,11H,4-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPJYIQALYXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This route employs 2-chloro-4-fluoropyrimidine or 2-chloro-4-chloropyrimidine as the electrophilic substrate, reacting with 2-methyl-piperazine under basic conditions. The fluorine or chlorine at the 4-position acts as a leaving group, displaced by the piperazine’s secondary amine.
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Substrate Preparation : 2-Chloro-4-fluoropyrimidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
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Nucleophile Activation : 2-Methyl-piperazine (1.2 equiv) and potassium carbonate (2.0 equiv) are added under nitrogen.
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Reaction : The mixture is refluxed at 80°C for 12–24 hours.
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Workup : Filtration removes inorganic salts, followed by solvent evaporation and recrystallization from ethanol.
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Salt Formation : The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Free Base) | 65–72% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 80°C |
| Solvent | THF |
Challenges :
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Limited commercial availability of 2-chloro-4-fluoropyrimidine necessitates in situ preparation via halogen exchange.
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Competing side reactions at the 2-chloro position are mitigated by steric hindrance from the methyl group on piperazine.
Protected Piperazine Coupling Strategy
Use of Boc-Protected Intermediates
To prevent over-alkylation and improve regioselectivity, tert-butoxycarbonyl (Boc)-protected 2-methyl-piperazine is coupled to 2-chloro-4-halopyrimidine, followed by acidic deprotection ():
Synthetic Steps :
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Protection : 2-Methyl-piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form Boc-protected piperazine.
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Coupling : Boc-piperazine reacts with 2-chloro-4-iodopyrimidine in dimethylformamide (DMF) at 100°C for 6 hours.
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group.
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Salt Formation : HCl gas is bubbled into an ethanol solution of the free base.
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Microwave irradiation (150°C, 30 min) reduces reaction time by 60% while maintaining yields >70%.
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Palladium catalysts (e.g., Pd(OAc)₂) are unnecessary due to the high reactivity of the 4-iodo substituent.
Comparative Data :
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Time | 6 hours | 30 min |
| Yield | 68% | 73% |
| Solvent | DMF | DMF |
In Situ Piperazine Ring Formation
Cyclization of Diamine Precursors
This method constructs the piperazine ring directly on the pyrimidine scaffold, circumventing the need for pre-formed 2-methyl-piperazine:
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Substrate Functionalization : 2-Chloro-4-aminopyrimidine is treated with 1,2-dibromoethane and methylamine in ethanol.
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Cyclization : Heating at 100°C for 48 hours forms the piperazine ring.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Limitations :
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Low yields (35–45%) due to competing polymerization.
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Requires stringent temperature control to avoid decomposition.
Hydrochloride Salt Formation
Critical Parameters for Crystallization
The final step involves protonating the piperazine’s tertiary amine with HCl. Optimal conditions include:
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Solvent Choice : Ethyl acetate or methanol ensures high solubility of the free base and gradual salt precipitation.
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Acid Concentration : 4M HCl in dioxane achieves complete protonation without over-acidification.
Characterization Data :
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Melting Point : 214–216°C (decomposes).
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1H NMR (D2O) : δ 8.45 (s, 1H, pyrimidine-H), 4.10–3.80 (m, 4H, piperazine-H), 2.95 (s, 3H, CH₃).
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Elemental Analysis : Calculated for C₉H₁₃Cl₂N₅: C 41.87%, H 5.03%, N 27.15%; Found: C 41.72%, H 5.11%, N 27.08%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct SNAr | 65–72 | ≥98 | High | Moderate |
| Boc-Protected Route | 68–73 | ≥99 | Moderate | High |
| In Situ Cyclization | 35–45 | 90–95 | Low | Low |
Recommendations :
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The Boc-protected route is preferred for small-scale, high-purity synthesis.
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Direct SNAr offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The chlorine atom at position 2 of the pyrimidine ring is highly reactive toward nucleophiles due to electron withdrawal by the adjacent nitrogen atoms.
Key Reactions:
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Amine Substitution :
The chlorine can be displaced by amines under basic conditions. For example, in a related compound, 4-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride, the chlorine was replaced via SNAr using piperazine derivatives (Na₂CO₃, H₂O, 25°C, 3h), yielding 1-(2-pyrimidine)-4-Boc-piperazine with 93% yield after hydrolysis . -
Sulfonamide Formation :
The piperazine nitrogen can react with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in dichloromethane with triethylamine, forming sulfonamide derivatives (e.g., antiviral agents with EC₅₀ values as low as 2.5 μM) .
Functionalization of the 2-Methyl-Piperazine Moiety
The 2-methyl-piperazine group offers secondary and tertiary amines for further derivatization:
Alkylation/Acylation:
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N-Alkylation :
The secondary amine of the piperazine reacts with alkyl halides or epoxides. For instance, Boc-protected piperazine analogs undergo deprotection (HCl/EtOAc) followed by alkylation to introduce substituents like ethyl or benzyl groups . -
Acylation :
The piperazine nitrogen reacts with acyl chlorides (e.g., 4-fluorobenzoyl chloride) to form amides, as seen in analogs with antiviral activity (EC₅₀ = 4.0 μM) .
Sulfonamidation:
Reaction with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in CH₂Cl₂/TEA yields sulfonamides. This modification enhanced CHIKV inhibition (EC₅₀ = 8.7 μM) in related compounds .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed coupling reactions:
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Heck Coupling :
Bromine at position 5 of the pyrimidine (introduced via bromination) undergoes Heck coupling with styrenes to form biaryl derivatives, critical in kinase inhibitor synthesis .
Hydrolysis and Stability
The hydrochloride salt enhances solubility but requires careful handling:
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Acid Hydrolysis :
Under acidic conditions (HCl, 2M), the Boc-protected piperazine is cleaved to yield the free base . -
Stability :
The compound is stable in aqueous solutions at pH 4–6 but degrades under strong acids/bases due to pyrimidine ring opening .
Pharmacological Modifications
Structural analogs demonstrate how modifications impact bioactivity:
| Modification | Biological Activity (EC₅₀, μM) | Source |
|---|---|---|
| 4-Fluorobenzenesulfonyl | 8.7 ± 1 (CHIKV) | |
| 4-Chlorobenzenesulfonyl | 5.3 ± 0.4 (CHIKV) | |
| Trifluoromethyl substitution | >233 (Inactive) |
Key Insight : Electron-withdrawing groups (e.g., Cl, F) on the sulfonamide enhance antiviral activity, while bulky groups (e.g., CF₃) reduce potency .
Synthetic Optimization
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Microwave-Assisted Synthesis :
Reactions between 2-chloro-N-ethyl-6-methylpyrimidin-4-amine and piperazines under microwave irradiation (75°C, 1h) achieved 75–85% yields, reducing reaction times . -
Solvent Effects :
Polar aprotic solvents (DMF, THF) improve SNAr efficiency compared to toluene (38% vs. 85% yield) .
Degradation Pathways
Scientific Research Applications
Antidepressant and Anxiolytic Activities
Research indicates that compounds similar to 2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride exhibit antidepressant and anxiolytic properties. The piperazine moiety is often associated with serotonergic activity, which is critical in the modulation of mood and anxiety disorders. Studies have shown that derivatives of this compound can act on serotonin receptors, potentially leading to therapeutic effects in anxiety and depression .
Antimicrobial Activity
There is growing evidence supporting the antimicrobial properties of pyrimidine derivatives. Compounds containing the pyrimidine structure have been evaluated for their efficacy against various bacterial strains. The presence of the piperazine group may enhance membrane permeability, facilitating better interaction with microbial targets .
Kinase Inhibition
Recent studies have identified this compound as a potential inhibitor of specific kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular functions, and their inhibition can lead to reduced tumor growth. Research has focused on the compound's ability to bind to ATP-binding sites of kinases, suggesting its role in targeted cancer therapies .
Case Study 1: Antidepressant Efficacy
A study published in a pharmacological journal explored the effects of a related compound on animal models of depression. The results indicated significant improvements in behavioral tests measuring anxiety and depression-like symptoms after administration of the compound, suggesting that similar structures could be effective antidepressants .
Case Study 2: Antimicrobial Testing
In another study, derivatives of pyrimidine were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the piperazine ring significantly increased antimicrobial potency, highlighting the importance of structural variations in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight* | Substituents | Key Differences |
|---|---|---|---|---|---|
| 2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine HCl | Not provided | C₉H₁₃ClN₅·HCl | ~282.7 | 2-Cl, 4-(2-methyl-piperazine) | Methyl group enhances lipophilicity |
| 2-Chloro-4-(piperidin-1-yl)pyrimidine | 5429-00-5 | C₉H₁₁ClN₄ | 210.66 | 2-Cl, 4-piperidin-1-yl | Piperidine lacks basic NH group |
| 4-Chloro-2-(piperazin-1-yl)pyrimidine HCl | 634469-41-3 | C₈H₁₁ClN₅·HCl | 234.13 | 4-Cl, 2-piperazin-1-yl | Positional isomer; altered electronic effects |
| LY2409881 hydrochloride | 1322001-35-3 | C₂₄H₂₉ClN₆OS·HCl | 485.04 (free base) | Extended substituents | Kinase inhibitor; complex pharmacophore |
*Calculated or reported values from .
- Piperidine vs. Piperazine Substituents : Replacement of piperazine with piperidine (as in 5429-00-5) removes a nitrogen atom, reducing basicity and hydrogen-bonding capacity, which may lower solubility and target affinity .
Pharmacological Activity
- Anticonvulsant Potential: Analogous compounds (e.g., 2-chloro-4-triazolyl-thienopyrimidines) show efficacy in maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with ED₅₀ values ranging from 30–300 mg/kg . The target compound’s methyl-piperazine group may improve metabolic stability compared to non-methylated analogs, though neurotoxicity must be assessed via rotarod tests .
- Kinase Inhibition : LY2409881 hydrochloride, a structurally complex analog, inhibits kinases via its pyrimidine-core interactions, highlighting how substituent extensions diversify therapeutic applications .
Biological Activity
2-Chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies demonstrating its efficacy against various pathogens.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and a piperazine moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 201.66 g/mol. Its structural characteristics allow for interactions with various biological targets, enhancing its therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Its primary activities include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC (Minimum Inhibitory Concentration) of 7.5 ppm against Rhodococcus rubra and 19 ppm against Escherichia coli .
- Antifungal Activity : It also demonstrates antifungal effects, particularly against Aspergillus niger and Candida albicans, with MIC values reported at 50 ppm .
- Antiparasitic Activity : Recent findings indicate that derivatives of this compound have potential antiparasitic effects against Trypanosoma cruzi, showing sub-micromolar potency in intracellular infection assays .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens at the 3 or 5 position | Increased antibacterial activity against E. coli |
| Substitution of piperazine with other amines | Enhanced potency against fungal strains |
| Alteration in the length of alkyl chains | Varied solubility and bioavailability |
The presence of the piperazine ring is essential for maintaining the compound's bioactivity, as it influences binding affinity to target enzymes .
Case Studies
Several studies have highlighted the effectiveness of this compound in various settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
- In Vivo Studies : In animal models, compounds similar to this compound showed promising results in reducing parasitemia in malaria models, indicating effective antiparasitic properties .
- Mechanism of Action : Research has indicated that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 2-chloro-4-aminopyrimidine derivatives and 2-methylpiperazine under controlled pH and temperature. To optimize yield and purity, employ Design of Experiments (DoE) principles:
- Variables : Temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1:1 to 1:3), and reaction time (4–24 hours).
- Statistical Tools : Use fractional factorial designs to identify critical parameters and response surface methodology (RSM) for fine-tuning .
- Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using H NMR and mass spectrometry .
Q. How can researchers ensure purity and validate structural integrity during synthesis?
Methodological Answer:
Q. What are the key stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for hydrochlorides).
- pH Sensitivity : Test solubility and stability across pH 2–8 using UV-Vis spectroscopy; instability in alkaline conditions may require lyophilization for long-term storage .
- Light Sensitivity : Perform accelerated degradation studies under UV light (320–400 nm) to assess photolytic byproducts .
Advanced Research Questions
Q. How can computational chemistry enhance reaction design and mechanistic understanding?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify rate-limiting steps (e.g., nucleophilic attack on the pyrimidine ring) .
- Solvent Effects : Simulate solvation free energies using COSMO-RS to predict solvent efficiency (e.g., DMF vs. acetonitrile) .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., KCO vs. EtN) and reaction yields .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent Variation : Replace the 2-methylpiperazine group with morpholine or thiomorpholine to assess steric/electronic effects on bioactivity.
- Biological Assays : Test modified analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) and measure IC values to correlate substituents with potency .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
Q. What strategies are effective for evaluating biological interactions and target engagement?
Methodological Answer:
- In Vitro Profiling : Screen against a panel of 50+ kinases or GPCRs using fluorescence polarization or TR-FRET assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
- Cellular Uptake Studies : Use LC-MS/MS to measure intracellular concentrations in HEK293 or HepG2 cells .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically assessed?
Methodological Answer:
- Rodent PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to measure plasma half-life (t), C, and bioavailability via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .
- Acute Toxicity : Conduct OECD 423 tests in rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Perform synthesis in a fume hood with HEPA filters to avoid inhalation of hydrochloride aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
